2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide
Description
2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide is a heterocyclic compound featuring a fused furopyridine core linked to a thiazole-carboxamide moiety. The compound’s design likely aims to exploit the electronic and steric properties of these fused rings for enhanced binding affinity or metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
2-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S/c1-9-16-11(8-21-9)13(18)15-4-6-17-5-2-10-3-7-20-12(10)14(17)19/h2-3,5,7-8H,4,6H2,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSINGEPCHXYHKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific boron reagents tailored for the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. Thiazole-Furopyridine Hybrids Compounds combining thiazole and furopyridine moieties are rare. A related example is ethyl 2-[2-(methylsulfanyl)-4-oxo-5,8-dihydro-4H-thiopyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(6H)-yl]acetate (Scheme 4 in ). While this compound shares a fused heterocyclic system, it differs in its sulfur-rich thiopyran and thienopyrimidine components, which may confer distinct electronic properties compared to the oxygen-dominant furopyridine in the target compound.
B. Thiazole-Carboxamide Derivatives
Simple thiazole-4-carboxamides, such as N-(2-phenylethyl)thiazole-4-carboxamide , lack the fused furopyridine system. These derivatives typically exhibit moderate bioactivity in kinase inhibition assays but suffer from rapid metabolic clearance due to the absence of steric hindrance from fused rings .
Pharmacological and Physicochemical Properties
The fused furopyridine-thiazole system in the target compound may improve membrane permeability compared to simpler thiazole-carboxamides, though solubility remains a challenge. The thiopyrano-thienopyrimidine analog exhibits higher potency but poorer solubility, highlighting trade-offs in heterocyclic design .
Biological Activity
2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a furo[2,3-c]pyridine moiety, and a carboxamide functional group. Its molecular formula is with a molecular weight of approximately 304.36 g/mol. The unique arrangement of these functional groups contributes to its biological activity.
The biological activity of thiazole derivatives often involves interactions with various biological targets, including enzymes and receptors. The specific mechanism for this compound is not fully elucidated but can be inferred based on studies of similar compounds:
- Enzyme Inhibition : Thiazole derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase, which are crucial for bacterial replication. This inhibition leads to bactericidal effects.
- Antioxidant Activity : Compounds with furo[2,3-c]pyridine structures exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
- Receptor Binding : The compound may interact with specific receptors involved in inflammatory pathways or cancer progression.
Antimicrobial Activity
Research indicates that thiazole derivatives possess significant antimicrobial properties. For instance, studies have shown that related compounds exhibit activity against various strains of bacteria and fungi, with some derivatives demonstrating minimum inhibitory concentrations (MICs) in the low micromolar range .
Antitumor Potential
Thiazoles are recognized for their anticancer properties. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole ring can enhance cytotoxicity against cancer cell lines. For example, compounds similar to this compound have shown IC50 values less than 10 µM against various tumor cell lines .
Case Studies
- Inhibition of Bacterial Growth : A study evaluated the antibacterial efficacy of thiazole derivatives against Escherichia coli and Staphylococcus aureus. The compound demonstrated an IC50 value of approximately 12 µM against E. coli DNA gyrase .
- Anticancer Screening : Another investigation focused on the anticancer potential of thiazole derivatives where compounds structurally similar to this compound showed promising results with IC50 values ranging from 1.61 to 1.98 µg/mL against different cancer cell lines .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Thiazole Derivative A | Thiazole Ring | Antibacterial | 12 |
| Furo[2,3-c]pyridine B | Furo[2,3-c]pyridine Core | Antitumor | <10 |
| Benzothiazole C | Benzothiazole Scaffold | Cytotoxicity | 1.61 - 1.98 |
Q & A
Q. Q1. What synthetic strategies are optimal for preparing 2-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiazole-4-carboxamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves sequential coupling and cyclization steps.
- Step 1: Condensation of a furo[2,3-c]pyridine intermediate with ethylenediamine derivatives under acidic conditions (e.g., HCl in DMF) to form the 7-oxofuropyridin-6(7H)-yl ethyl backbone .
- Step 2: Coupling the thiazole-4-carboxamide moiety using carbodiimide reagents (e.g., EDCI/HOBt) in anhydrous DCM or THF. Reaction pH must be maintained at 6–7 to avoid side reactions .
- Optimization:
- Temperature: 0–5°C during coupling to minimize racemization.
- Solvent: DMF enhances solubility of polar intermediates but requires post-reaction purification via column chromatography (silica gel, EtOAc/hexane gradient) .
- Yield Improvement: Microwave-assisted synthesis (60–80°C, 30 min) increases yield by 15–20% compared to traditional reflux .
Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: Use a multi-spectral approach:
- 1H/13C NMR: Key signals include:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]+ with <2 ppm error. Fragmentation patterns should align with cleavage at the ethyl linker .
- HPLC-PDA: Purity >95% using a C18 column (ACN/water + 0.1% TFA, 1.0 mL/min). Retention time consistency across batches is critical .
Advanced Research Questions
Q. Q3. How can computational modeling predict the compound’s interaction with biological targets, and what validation experiments are needed?
Methodological Answer:
- Docking Studies: Use Schrödinger Maestro or AutoDock Vina to model binding to kinase domains (e.g., BTK or EGFR). Focus on hydrogen bonding between the carboxamide group and catalytic lysine residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. RMSD values >2.5 Å suggest weak binding .
- Validation:
Q. Q4. How do structural modifications (e.g., substituents on the thiazole or furopyridine rings) affect bioactivity?
Methodological Answer: Perform SAR studies by synthesizing analogs:
- Thiazole Modifications: Replace the 2-methyl group with halogens (e.g., Cl, Br). Halogenation increases lipophilicity (logP ↑0.5–1.0), enhancing membrane permeability but may reduce solubility .
- Furopyridine Alterations: Introduce electron-withdrawing groups (e.g., NO2) at the 3-position. This stabilizes the oxo group, improving metabolic stability (t1/2 ↑30% in microsomal assays) .
- Data Analysis: Plot IC50 vs. Hammett σ values to correlate electronic effects with activity. Use CoMFA for 3D-QSAR modeling .
Q. Q5. What analytical challenges arise in resolving spectral data contradictions (e.g., overlapping NMR signals), and how can they be mitigated?
Methodological Answer:
- Challenge: Overlapping peaks in 1H NMR (e.g., ethyl linker protons at δ 3.5–4.0 ppm) due to diastereotopicity .
- Solutions:
- 2D NMR (HSQC, COSY): Resolve coupling networks. For example, HSQC correlates the ethyl CH2 to carbons at δ 40–45 ppm .
- Variable Temperature NMR: Heat to 50°C to sharpen broad signals caused by rotameric equilibria .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD3-thiazole) to simplify splitting patterns .
Critical Research Considerations
- Contradictory Data: reports higher yields (75%) for EDCI-mediated coupling vs. 57% in . This discrepancy may stem from solvent purity or stirring efficiency. Replicate under inert (N2) conditions .
- Biological Relevance: While highlights anticancer potential, notes limited solubility. Preclinical studies must balance potency with pharmacokinetic optimization (e.g., PEGylation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
